1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Overview
Description
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER typically involves the following steps:
Formation of the Furyl Bromide: The starting material, 2-furyl bromide, is prepared by bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Oxadiazole Ring: The furyl bromide is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is cyclized with an appropriate carboxylic acid derivative (e.g., ethyl chloroformate) to form the oxadiazole ring.
Substitution Reaction: The oxadiazole compound is then subjected to a nucleophilic substitution reaction with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl ring can lead to furanones, while nucleophilic substitution can yield various substituted oxadiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Anticancer Agents: It may exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit specific enzymes involved in bacterial metabolism.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation, such as tyrosine kinases or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of the 2,4-dichlorophenoxy group.
3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with a 2,4-dichlorophenyl group instead of the 2,4-dichlorophenoxy group.
Uniqueness
The presence of the 2,4-dichlorophenoxy group in 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER may confer unique properties such as increased lipophilicity, enhanced binding affinity to specific molecular targets, and improved biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c1-7(20-10-3-2-8(16)6-9(10)17)14-18-13(19-22-14)11-4-5-12(15)21-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFKWYIJNJJOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(O2)Br)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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